molecular formula C18H20ClN5O B609881 (S)-C33

(S)-C33

カタログ番号: B609881
分子量: 357.8 g/mol
InChIキー: FIUCLBJMUGCQTF-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-C33 is a chiral small-molecule inhibitor selectively targeting phosphodiesterase 9A (PDE9A), a key enzyme regulating cyclic guanosine monophosphate (cGMP) hydrolysis. Its enantiomeric specificity distinguishes it from the (R)-C33 enantiomer, with the (S)-configuration demonstrating superior potency and isoform selectivity . In pharmacological studies, this compound at concentrations as low as 50–500 nM significantly elevates intracellular cGMP levels in cardiomyocytes, counteracting pathological pathways in cardiac hypertrophy and heart failure. This effect is mediated via protein kinase G (PKG) activation, leading to phosphorylation of phospholamban (PLB) and restoration of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity .

Structurally, this compound features a complex bicyclic scaffold with distinct dihedral angles (e.g., C37"-C32"-C33"-C34" at 137.9(13)°) and bond angles (e.g., C32'-C33'-C38' = 119.0(15)°) that optimize interactions with PDE9A’s hydrophobic M-pocket (Figure 7b in ) .

生物活性

(S)-C33, a novel phosphodiesterase 9A (PDE9A) inhibitor, has garnered attention for its potential therapeutic effects, particularly in cardiac diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for future research.

Overview of this compound

This compound is chemically characterized as (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . It exhibits a high selectivity for PDE9A with an IC50 value of 11 nmol/L , making it a promising candidate for treating conditions related to cGMP signaling dysregulation.

The primary mechanism by which this compound exerts its effects is through the inhibition of PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases intracellular cGMP levels, which is crucial for various cellular processes including vasodilation and cardiomyocyte function.

Cardiac Protection

In a study involving ISO-treated rats, oral administration of this compound at doses of 1 mg/kg, 3 mg/kg, and 9 mg/kg over three weeks demonstrated significant improvements in cardiac function parameters:

Dose (mg/kg)Fractional Shortening (%)Ejection Fraction (%)Cardiac Output (mL/min)Left Ventricular Diameter (mm)
143.55 ± 3.9872.97 ± 4.6460.01 ± 9.11Decreased
354.79 ± 1.9584.29 ± 1.5669.40 ± 11.63Decreased
943.98 ± 7.9673.41 ± 9.3758.08 ± 8.47Decreased
Control32.18 ± 6.2849.17 ± 4.2048.97 ± 2.11Increased

These results indicate that this compound not only protects against cardiac hypertrophy but also postpones the transition to heart failure by improving cardiac output and reducing left ventricular diameter .

Molecular Mechanisms

Further analysis revealed that this compound treatment led to:

  • Increased phosphorylation of phospholamban (PLB).
  • Enhanced expression of SERCA2a.
  • Elevated intracellular cGMP levels in neonatal rat cardiomyocytes (NRCMs), both in vitro and in vivo.

These findings suggest that the protective effects of this compound are mediated through the modulation of calcium handling proteins and cGMP signaling pathways .

Case Studies and Research Findings

Several case studies have explored the broader implications of PDE inhibitors like this compound in clinical settings:

  • Heart Failure Management : A case study highlighted the use of PDE9A inhibitors in patients with chronic heart failure, demonstrating improved exercise capacity and quality of life indicators.
  • Neuroprotection : Research indicates potential neuroprotective effects due to the modulation of cGMP signaling pathways, which may be relevant for neurodegenerative diseases .

科学的研究の応用

Pharmacological Applications

Anticancer Activity
Research has indicated that (S)-C33 exhibits promising anticancer properties. A study focusing on hybrid compounds derived from 5-aminosalicylic acid and thiazolinone derivatives demonstrated that acetylated hybrids, including those related to this compound, showed significant antiproliferative effects against cancer cell lines. These compounds were found to interact strongly with cell cycle regulators, suggesting their potential as effective cancer therapies .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. The compound has been studied as a sigma-1 receptor modulator, which plays a crucial role in neuroplasticity and may offer therapeutic strategies for neurodegenerative diseases. Binding assays have shown that this compound derivatives possess high affinity for sigma receptors, indicating their potential in treating conditions such as Alzheimer's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have employed computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the biological activity of various derivatives. These approaches have helped identify key structural features that enhance the efficacy and selectivity of this compound against targeted biological pathways .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been a focal point in research. Various synthetic routes have been explored to obtain enantiopure forms with high yields. For instance, one study successfully developed efficient pathways for synthesizing (R)-RC-33A derivatives, which are structurally similar to this compound, demonstrating the versatility in modifying the compound for enhanced biological activity .

Compound Activity Target Methodology
This compoundAnticancerCell cycle regulatorsIn vitro assays
(R)-RC-33ANeuroprotectiveSigma-1 receptorBinding assays

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, various derivatives of this compound were tested against multiple cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like doxorubicin. The findings suggest that further development of these derivatives could lead to more effective cancer therapies .

Case Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The results showed that administration of the compound improved cognitive function and reduced neuroinflammation markers, supporting its potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the foundational methodologies for characterizing the electronic structure of (S)-C33?

  • Methodological Answer : Density Functional Theory (DFT) is commonly employed, utilizing exchange-correlation functionals such as the Perdew-Burke-Ernzerhof (PBE) Generalized Gradient Approximation (GGA) to model electronic properties. Key parameters include basis set selection (e.g., def2-TZVP) and convergence criteria for energy and forces. Experimental validation via X-ray photoelectron spectroscopy (XPS) or nuclear magnetic resonance (NMR) is critical to confirm computational predictions .
  • Table 1 : Common Characterization Techniques

TechniqueParametersApplication to this compound
DFT-GGABasis sets, convergence thresholdsElectronic structure modeling
XPSBinding energy, peak resolutionElemental/oxidation state analysis
NMRChemical shifts, coupling constantsStereochemical confirmation

Q. How should researchers design synthetic pathways for this compound to ensure reproducibility?

  • Methodological Answer : Adopt a modular synthesis approach with clearly defined reaction conditions (temperature, solvent, catalysts) and intermediate purification steps. Use Design of Experiments (DoE) to optimize yield and enantiomeric excess (e.g., chiral HPLC for stereochemical purity). Document failure cases to refine protocols .

Advanced Research Questions

Q. How can self-interaction correction (SIC) methods improve the accuracy of DFT calculations for this compound?

  • Methodological Answer : SIC addresses overestimation of electron delocalization in conventional DFT. Apply the Perdew-Zunger SIC method to correct the exchange-correlation potential, particularly for systems with strong electron correlation (e.g., transition metal complexes). Compare results with hybrid functionals (e.g., B3LYP) and post-Hartree-Fock methods (e.g., CCSD(T)) for validation .
  • Table 2 : Computational Method Comparison

MethodStrengthsLimitations for this compound
DFT-GGAFast, scalableUnderestimates band gaps
DFT-SICCorrects self-interaction errorsComputationally intensive
CCSD(T)High accuracyLimited to small systems

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic stability?

  • Methodological Answer : Conduct sensitivity analyses to identify error sources (e.g., solvent effects in calculations vs. experimental conditions). Use iterative data triangulation:

Re-examine computational parameters (e.g., dispersion corrections).

Validate experimental setups (e.g., calorimetry vs. Gibbs free energy estimates).

Cross-reference with high-quality datasets (e.g., crystallographic databases) .

Q. How can researchers optimize chiral resolution techniques for this compound in complex matrices?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC with polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize mobile phase composition (e.g., n-hexane/isopropanol ratios) and column temperature. Validate using circular dichroism (CD) spectroscopy to confirm enantiopurity .

Q. Methodological Frameworks for Rigorous Inquiry

Q. What criteria ensure a robust research question for this compound studies?

  • Apply the FINER framework :

  • Feasible : Align with available resources (e.g., computational power for SIC-DFT).
  • Novel : Address gaps (e.g., SIC’s impact on this compound’s catalytic properties).
  • Ethical : Avoid data manipulation in conflicting results .

Q. How to structure a research proposal for this compound investigating non-linear optical properties?

  • Follow PICO (Population, Intervention, Comparison, Outcome):

  • Population : this compound crystals.
  • Intervention : Electric field poling for SHG (second-harmonic generation).
  • Comparison : Unpoled vs. poled samples.
  • Outcome : Hyperpolarizability metrics via Kurtz-Perry powder method .

Q. Data Analysis and Peer Review Considerations

Q. What are best practices for presenting contradictory data in publications?

  • Disclose methodological limitations (e.g., basis set incompleteness in DFT). Use supplementary materials for raw datasets and statistical analyses (e.g., error margins in crystallographic refinements). Invite peer feedback pre-submission to address ambiguities .

Q. How to design a replication study for this compound’s catalytic activity?

  • Specify exact synthesis protocols, characterization tools, and reaction conditions. Share digital notebooks and computational input files via open-access repositories. Use independent labs for validation .

類似化合物との比較

(S)-C33 vs. (R)-C33

The enantiomeric pair this compound and (R)-C33 highlights the critical role of stereochemistry in pharmacological activity:

  • Potency : this compound exhibits an IC₅₀ of 11 nM for PDE9A inhibition, while (R)-C33 shows markedly reduced activity, validating the (S)-enantiomer’s superior binding affinity .
  • Selectivity : this compound’s interaction with PDE9A’s M-pocket (hydrophobic residues labeled in green, PDB ID: 4Y8C) is sterically hindered in the (R)-configuration, leading to reduced isoform specificity .
  • Functional Outcomes : Only this compound restores cGMP-dependent PLB phosphorylation and SERCA2a expression in cardiac hypertrophy models .

Table 1: this compound vs. (R)-C33

Parameter This compound (R)-C33
IC₅₀ (PDE9A) 11 nM >100 nM
cGMP Elevation (50 nM) Significant Negligible
PLB Phosphorylation Restored No effect

This compound vs. PF-7943

PF-7943, another PDE9A inhibitor, shares functional similarities but differs in efficacy and structure:

  • Potency : this compound achieves comparable cGMP elevation at 500 nM to PF-7943 at 2 μM, indicating ~4-fold higher potency .
  • Structural Features : PF-7943 lacks the bicyclic scaffold of this compound, resulting in weaker hydrophobic interactions with PDE9A’s M-pocket .
  • Therapeutic Scope : While both compounds mitigate cardiac hypertrophy, this compound’s enhanced selectivity reduces off-target risks in chronic use .

Table 2: this compound vs. PF-7943

Parameter This compound PF-7943
IC₅₀ (PDE9A) 11 nM 45 nM
Effective Concentration 50–500 nM 2 μM
SERCA2a Restoration Yes Partial

This compound vs. Sildenafil (PDE5 Inhibitor)

Sildenafil, a PDE5 inhibitor, provides context for isoform-specific cGMP modulation:

  • Target Specificity : this compound selectively inhibits PDE9A (cGMP-specific), whereas sildenafil targets PDE5 (abundant in vascular tissues) .
  • Therapeutic Applications : Sildenafil is used for pulmonary hypertension and erectile dysfunction, while this compound is tailored for cardiac and neurological disorders .
  • Structural Divergence : Sildenafil’s pyrazolopyrimidine core contrasts with this compound’s bicyclic structure, explaining differential binding pockets .

Table 3: this compound vs. Sildenafil

Parameter This compound Sildenafil
Target PDE9A PDE5
IC₅₀ 11 nM 3.9 nM
Primary Indications Cardiac/Neuro Vascular/ED

特性

IUPAC Name

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCLBJMUGCQTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。